5-(3-bromophenyl)-3-hydroxy-1-[4-(methylsulfanyl)benzyl]-4-phenyl-1,5-dihydro-2H-pyrrol-2-one
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Overview
Description
5-(3-BROMOPHENYL)-3-HYDROXY-1-{[4-(METHYLSULFANYL)PHENYL]METHYL}-4-PHENYL-2,5-DIHYDRO-1H-PYRROL-2-ONE is a complex organic compound with a unique structure that includes bromophenyl, hydroxy, methylsulfanylphenyl, and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-BROMOPHENYL)-3-HYDROXY-1-{[4-(METHYLSULFANYL)PHENYL]METHYL}-4-PHENYL-2,5-DIHYDRO-1H-PYRROL-2-ONE involves multiple steps, including the formation of the pyrrol-2-one ring and the introduction of the various substituents. Common synthetic routes may involve:
Formation of the Pyrrol-2-one Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of Bromophenyl Group: This step may involve bromination reactions using reagents like bromine or N-bromosuccinimide (NBS).
Addition of Hydroxy Group: Hydroxylation reactions using oxidizing agents such as hydrogen peroxide or osmium tetroxide.
Attachment of Methylsulfanylphenyl Group: This can be done through nucleophilic substitution reactions using thiol reagents.
Incorporation of Phenyl Group: This step may involve coupling reactions such as Suzuki-Miyaura coupling using palladium catalysts.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy and methylsulfanyl groups, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can occur at the bromophenyl group, converting it to a phenyl group using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the bromophenyl group, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols.
Catalysts: Palladium catalysts for coupling reactions.
Major Products
Oxidation Products: Oxidized derivatives with ketone or sulfone groups.
Reduction Products: Reduced derivatives with phenyl groups.
Substitution Products: Substituted derivatives with various functional groups replacing the bromine atom.
Scientific Research Applications
Chemistry
The compound is used as a building block in organic synthesis, particularly in the development of complex molecules and materials.
Biology
In biological research, the compound may be used as a probe to study enzyme interactions and cellular pathways.
Medicine
Industry
In the industrial sector, the compound can be used in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(3-BROMOPHENYL)-3-HYDROXY-1-{[4-(METHYLSULFANYL)PHENYL]METHYL}-4-PHENYL-2,5-DIHYDRO-1H-PYRROL-2-ONE involves its interaction with molecular targets such as enzymes and receptors. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating enzyme activity.
Modulating Receptors: Interacting with cellular receptors to alter signaling pathways.
Pathway Involvement: Participating in biochemical pathways that regulate cellular functions.
Comparison with Similar Compounds
Similar Compounds
5-(3-BROMOPHENYL)-3-HYDROXY-1-{[4-(METHYLSULFANYL)PHENYL]METHYL}-4-PHENYL-2,5-DIHYDRO-1H-PYRROL-2-ONE: shares similarities with other pyrrol-2-one derivatives and compounds containing bromophenyl, hydroxy, and methylsulfanyl groups.
Uniqueness
Structural Complexity: The unique combination of substituents in this compound provides distinct chemical and biological properties.
Versatility: The compound’s ability to undergo various chemical reactions makes it a versatile building block in synthesis.
Properties
Molecular Formula |
C24H20BrNO2S |
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Molecular Weight |
466.4 g/mol |
IUPAC Name |
2-(3-bromophenyl)-4-hydroxy-1-[(4-methylsulfanylphenyl)methyl]-3-phenyl-2H-pyrrol-5-one |
InChI |
InChI=1S/C24H20BrNO2S/c1-29-20-12-10-16(11-13-20)15-26-22(18-8-5-9-19(25)14-18)21(23(27)24(26)28)17-6-3-2-4-7-17/h2-14,22,27H,15H2,1H3 |
InChI Key |
QERWZWKZVNDIRU-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC=C(C=C1)CN2C(C(=C(C2=O)O)C3=CC=CC=C3)C4=CC(=CC=C4)Br |
Origin of Product |
United States |
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